1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O2/c1-11-9(14)7-2-4-12(5-3-7)8(13)6-10/h7H,2-6H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDDNFYYSVEQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of N-methylpiperidine Derivatives
- Reactants : 2-chloroacetyl chloride and N-methylpiperidine-4-carboxamide (or the corresponding amine precursor).
- Base : Triethylamine or similar organic base is used to neutralize the hydrochloric acid generated during acylation.
- Solvent : Dichloromethane or other inert organic solvents.
- Conditions : The reaction is conducted at ambient temperature, often under an inert atmosphere to prevent moisture interference.
- Procedure : The base is added to a solution of the piperidine derivative in solvent, followed by slow addition of 2-chloroacetyl chloride. The mixture is stirred until completion, monitored by TLC or HPLC.
This approach is supported by analogous synthesis of related chloroacetamide derivatives, where maintaining a stoichiometric excess of amine prevents over-alkylation and side reactions.
Amide Formation via Carboxylic Acid Activation
An alternative route involves:
- Starting from 1-methylpiperidine-4-carboxylic acid.
- Activation of the carboxylic acid using thionyl chloride or other activating agents to form the acid chloride intermediate.
- Reaction of the acid chloride with methylamine or N-methylamine to form the N-methyl carboxamide at the 4-position.
This method is consistent with processes described for related piperidine carboxamide derivatives, where acid chlorides are intermediates for amide bond formation.
Use of Transfer Hydrogenation for Piperidine Functionalization
In some synthetic schemes, the 1-methylpiperidine-4-carboxylic acid is prepared from piperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde and palladium catalysts under mild heating (90–95 °C). This step is crucial for introducing the N-methyl group before subsequent acylation and amide formation.
Industrial and Continuous Flow Adaptations
For scale-up and industrial production:
- Continuous flow reactors are employed to enhance reaction control, heat transfer, and safety when handling reactive acyl chlorides.
- Precise control of temperature, pressure, and reactant stoichiometry improves yield and purity.
- Automated systems allow for reproducible synthesis with minimized side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| N-methylation of piperidine-4-carboxylic acid | Formaldehyde, Pd/C catalyst, heat (90–95 °C) | Transfer hydrogenation under ambient pressure |
| Carboxylic acid activation | Thionyl chloride, inert solvent (e.g., DCM) | Forms acid chloride intermediate |
| Amide formation | Methylamine or N-methylamine, base | Produces N-methyl carboxamide |
| Acylation | 2-chloroacetyl chloride, triethylamine, DCM | Room temperature, inert atmosphere |
| Purification | Column chromatography or crystallization | Removal of unreacted amines and byproducts |
Research Findings and Notes
- Maintaining a higher ratio of amine to acyl chloride is critical to prevent formation of N,N-dialkylated side products, which complicate purification.
- Use of triethylamine or other tertiary amines as acid scavengers is standard to neutralize HCl and drive the reaction forward without protonation of amines.
- The reaction temperature is typically kept at room temperature to avoid decomposition or side reactions involving the chloroacetyl group.
- Industrial processes favor Grignard reagent methods and transfer hydrogenation for intermediate preparation due to operational safety and efficiency advantages over lithium reagents or direct hydrogenation with gaseous hydrogen.
- The chloroacetylation step is sensitive to moisture and requires dry solvents and inert atmosphere to avoid hydrolysis of the acyl chloride.
- Purification by silica gel chromatography or crystallization is essential to isolate the target compound in high purity, as side products such as dialkylated amides or unreacted starting materials can co-elute.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation | 2-chloroacetyl chloride, N-methylpiperidine-4-carboxamide, triethylamine | Room temp, inert atmosphere | Simple, direct, high selectivity | Sensitive to moisture, requires dry conditions |
| Acid Chloride Intermediate | 1-methylpiperidine-4-carboxylic acid, thionyl chloride, methylamine | Ambient to mild heat | High yield amide formation | Requires handling of reactive acid chloride |
| Transfer Hydrogenation Step | Piperidine-4-carboxylic acid, formaldehyde, Pd/C catalyst | 90–95 °C, ambient pressure | Efficient N-methylation | Requires catalyst and controlled heating |
| Industrial Continuous Flow | Same as above with automated reactors | Controlled temp/pressure | Scalable, reproducible | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted piperidine derivatives.
Hydrolysis: Products include carboxylic acids and amines.
Oxidation and Reduction: Products include N-oxides and reduced amines.
Scientific Research Applications
1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Carboxamides
The chloroacetyl-piperidine-carboxamide scaffold serves as a template for derivatives with diverse pharmacological properties. Key structural analogs include:
Table 1: Structural and Functional Comparisons
Physicochemical and Pharmacokinetic Differences
- Solubility : The N-methyl derivative exhibits moderate aqueous solubility due to its compact structure, whereas ethyl ester analogs (e.g., CAS 318280-71-6) are more lipophilic, favoring membrane permeability .
- Metabolic Stability : Amide derivatives (e.g., carboxamides) generally show higher metabolic stability compared to ester-containing analogs, which are prone to hydrolysis .
Research Findings and Industrial Relevance
- Intermediate Utility: The target compound’s simplicity makes it a cost-effective intermediate for generating libraries of piperidine derivatives. For example, guanidine-thiazole hybrids (e.g., 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-3-(2-imino-4-oxothiazolidine-3-yl)guanidines) derived from chloroacetyl precursors show promise in brain tumor therapy .
- Market Trends : Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate has significant industrial consumption, with time-series data (1997–2046) reflecting its role in agrochemical production .
Biological Activity
1-(2-Chloroacetyl)-N-methylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 216.66 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in organic solvents; limited solubility in water
The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition : It can act as an inhibitor for certain enzymes, modulating their activity, which is crucial for metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways.
- Protein Interaction : It may alter protein conformation, impacting various cellular processes.
Biological Activity Profile
Research indicates that this compound exhibits significant biological activity across several domains:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains.
- Antiviral Potential : There is emerging evidence that it may inhibit viral replication, particularly in neurotropic alphaviruses.
- Cytotoxicity Studies : Evaluations have shown that the compound can exhibit cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
Case Study 2: Antiviral Activity
In a preliminary investigation, the compound was tested for its ability to inhibit the replication of the Western equine encephalitis virus (WEEV). Results indicated a significant reduction in viral load in treated cell cultures compared to controls.
- Viral Load Reduction : Up to 70% inhibition at optimal concentrations.
- Mechanism of Action : Suggested interference with viral entry or replication processes.
Case Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed using human cancer cell lines. The compound demonstrated dose-dependent cytotoxic effects:
| Concentration (µM) | % Cell Viability |
|---|---|
| 1 | 90 |
| 5 | 60 |
| 10 | 30 |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted.
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| This compound | Chloroacetyl group on piperidine | Antimicrobial and antiviral activities |
| N-Methylpiperidine-4-carboxamide | No chloroacetyl group | Limited biological activity |
| N-(2-Chloroethyl)piperidine-4-carboxamide | Chloroethyl group on piperidine | Reduced potency compared to chloroacetyl derivative |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-chloroacetyl)-N-methylpiperidine-4-carboxamide, and what critical reaction parameters influence yield?
- Methodology : Multi-step synthesis typically involves (1) functionalization of the piperidine ring via carboxamide formation, followed by (2) chloroacetylation at the 1-position. Key steps include:
- N-methylation : Use of methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) .
- Chloroacetyl introduction : Reaction of the piperidine nitrogen with chloroacetyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
- Critical parameters : Temperature control during chloroacetylation, stoichiometric ratio of reagents, and inert atmosphere (N₂/Ar) to prevent hydrolysis of chloroacetyl chloride .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., N-methyl resonance at ~2.8 ppm, chloroacetyl carbonyl at ~170 ppm) .
- X-ray crystallography : For absolute configuration determination (e.g., piperidine chair conformation and chloroacetyl orientation) .
- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 245) .
Q. What preliminary biological screening models are appropriate for evaluating this compound’s bioactivity?
- In vitro assays :
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates (e.g., ATPase activity in kinases) .
- Receptor binding : Radioligand displacement assays (e.g., GPCR targets like serotonin or dopamine receptors) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing analogs of this compound?
- Approach :
- Quantum chemical calculations : Density Functional Theory (DFT) to model transition states and identify rate-limiting steps in chloroacetylation .
- Machine learning : Training models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for piperidine functionalization .
- Case study : DFT-guided solvent selection (e.g., THF vs. DCM) for improved nucleophilic substitution efficiency .
Q. How should researchers resolve contradictions in reported bioactivity data for piperidine-carboxamide derivatives?
- Root causes : Variability in assay conditions (e.g., pH, temperature) or compound purity.
- Resolution strategies :
- Standardized protocols : Adopt OECD guidelines for cytotoxicity or enzyme inhibition assays .
- Meta-analysis : Cross-reference IC₅₀ values across studies using tools like ChemBL, accounting for structural modifications (e.g., chloro vs. fluoro substituents) .
Q. What advanced characterization techniques elucidate the conformational dynamics of this compound in solution?
- Techniques :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
